molecular formula C21H20O6 B135120 2-Propenoic acid, 4-[[(4-benzoylphenoxy)carbonyl]oxy]butyl ester CAS No. 131513-00-3

2-Propenoic acid, 4-[[(4-benzoylphenoxy)carbonyl]oxy]butyl ester

Cat. No. B135120
M. Wt: 368.4 g/mol
InChI Key: XEJDJFHDOJHPJB-UHFFFAOYSA-N
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Description

2-Propenoic acid, 4-[[(4-benzoylphenoxy)carbonyl]oxy]butyl ester, also known as BPB, is a chemical compound that has been extensively studied for its biological and biochemical properties. This compound belongs to the class of carboxylic acid esters and is widely used in scientific research due to its unique properties.

Mechanism Of Action

2-Propenoic acid, 4-[[(4-benzoylphenoxy)carbonyl]oxy]butyl ester is a reactive molecule that can covalently bind to proteins and peptides via its carboxylate group. The covalent bond formation between 2-Propenoic acid, 4-[[(4-benzoylphenoxy)carbonyl]oxy]butyl ester and the target molecule results in the formation of a stable adduct. This adduct can be used for various applications such as protein labeling and crosslinking.

Biochemical And Physiological Effects

2-Propenoic acid, 4-[[(4-benzoylphenoxy)carbonyl]oxy]butyl ester has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of proteases and other enzymes by covalently modifying their active sites. 2-Propenoic acid, 4-[[(4-benzoylphenoxy)carbonyl]oxy]butyl ester has also been shown to induce protein aggregation and crosslinking, which can be useful for protein stabilization and immobilization.

Advantages And Limitations For Lab Experiments

2-Propenoic acid, 4-[[(4-benzoylphenoxy)carbonyl]oxy]butyl ester has several advantages for lab experiments. It is a highly reactive molecule that can be easily synthesized and purified. It has a high degree of specificity for proteins and peptides, which makes it an ideal labeling agent. However, 2-Propenoic acid, 4-[[(4-benzoylphenoxy)carbonyl]oxy]butyl ester has some limitations as well. It can be toxic to cells at high concentrations, and it can also lead to non-specific labeling if not used properly.

Future Directions

There are several future directions for research on 2-Propenoic acid, 4-[[(4-benzoylphenoxy)carbonyl]oxy]butyl ester. One area of research could be to develop new methods for the synthesis of 2-Propenoic acid, 4-[[(4-benzoylphenoxy)carbonyl]oxy]butyl ester that are more efficient and cost-effective. Another area of research could be to explore the use of 2-Propenoic acid, 4-[[(4-benzoylphenoxy)carbonyl]oxy]butyl ester as a crosslinking agent for other biomolecules such as nucleic acids and carbohydrates. Additionally, the development of new fluorescent probes based on 2-Propenoic acid, 4-[[(4-benzoylphenoxy)carbonyl]oxy]butyl ester could also be an interesting area of research. Overall, 2-Propenoic acid, 4-[[(4-benzoylphenoxy)carbonyl]oxy]butyl ester has many potential applications in scientific research, and further studies are needed to fully explore its properties and potential uses.

Synthesis Methods

2-Propenoic acid, 4-[[(4-benzoylphenoxy)carbonyl]oxy]butyl ester can be synthesized via the reaction of 4-benzoylphenoxy acetic acid with 4-hydroxybutyl acrylate in the presence of a coupling agent such as N,N-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields 2-Propenoic acid, 4-[[(4-benzoylphenoxy)carbonyl]oxy]butyl ester as a white crystalline solid with a high purity.

Scientific Research Applications

2-Propenoic acid, 4-[[(4-benzoylphenoxy)carbonyl]oxy]butyl ester has been used in various scientific research applications due to its unique properties. It has been widely used as a crosslinking agent for proteins and peptides, as well as a labeling agent for biomolecules. 2-Propenoic acid, 4-[[(4-benzoylphenoxy)carbonyl]oxy]butyl ester has also been used as a fluorescent probe for the detection of proteins and peptides.

properties

IUPAC Name

4-(4-benzoylphenoxy)carbonyloxybutyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-2-19(22)25-14-6-7-15-26-21(24)27-18-12-10-17(11-13-18)20(23)16-8-4-3-5-9-16/h2-5,8-13H,1,6-7,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJDJFHDOJHPJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCCCOC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7075183
Record name 2-Propenoic acid, 4-[[(4-benzoylphenoxy)carbonyl]oxy]butyl ester
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Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propenoic acid, 4-[[(4-benzoylphenoxy)carbonyl]oxy]butyl ester

CAS RN

131513-00-3
Record name 4-[[(4-Benzoylphenoxy)carbonyl]oxy]butyl 2-propenoate
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Record name 2-Propenoic acid, 4-(((4-benzoylphenoxy)carbonyl)oxy)butyl ester
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Record name 2-Propenoic acid, 4-[[(4-benzoylphenoxy)carbonyl]oxy]butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7075183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid, 4-[[(4-benzoylphenoxy)carbonyl]oxy]butyl ester
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Record name 2-PROPENOIC ACID, 4-(((4-BENZOYLPHENOXY)CARBONYL)OXY)BUTYL-ESTER
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